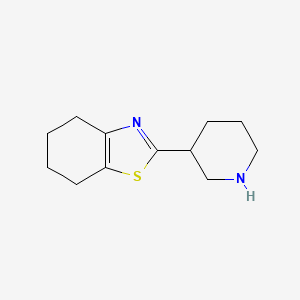

2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole

Descripción

Propiedades

IUPAC Name |

2-piperidin-3-yl-4,5,6,7-tetrahydro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2S/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h9,13H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLWGQNLLSBAOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)C3CCCNC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a piperidine derivative under acidic conditions to form the benzothiazole ring. The reaction conditions often include the use of catalysts such as trifluoroacetic acid or other strong acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of microwave irradiation and other advanced techniques can also be employed to streamline the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

Industry: Utilized in the production of various chemical intermediates and pharmaceuticals

Mecanismo De Acción

The mechanism of action of 2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Isomers and Positional Variations

2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS: 1017184-56-3)

- Molecular Formula : C₁₂H₁₈N₂S (identical to the target compound).

- Key Difference : The piperidine substituent is at the 4-position instead of 3 .

- Implications : Positional isomerism may alter steric effects, hydrogen bonding, and receptor interactions. For example, piperidin-4-yl derivatives are more common in drug candidates (e.g., edoxaban precursors) due to better spatial compatibility with enzyme active sites .

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine (CAS: 97817-23-7)

Substituent-Driven Functional Variations

2-(1H-Indol-3-yldiazenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole

- Key Feature : A diazenyl group at the 2-position.

- Activity : Demonstrated antimicrobial activity against Mycobacterium tuberculosis, outperforming free ligands due to improved metal complexation .

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine (CAS: 1251924-95-4)

- Key Feature : Methoxy group at the 4-position of the phenyl ring.

- Activity: Enhanced antibacterial and DNA-binding properties compared to non-methoxy analogs, attributed to increased lipophilicity and electron density .

Pharmacological Analogs

Pramipexole

- Structure: 4,5,6,7-Tetrahydro-1,3-benzothiazole with amino and propylamine groups.

- Activity : Dopamine agonist for Parkinson’s disease. The target compound’s piperidine group may offer distinct receptor binding kinetics compared to pramipexole’s linear substituents .

Edoxaban Intermediate

Comparative Data Table

Actividad Biológica

2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer activity, receptor interactions, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for 2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole is . Its structure features a piperidine ring fused with a benzothiazole moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit significant anticancer properties. The compound was tested against various cancer cell lines:

These findings indicate that 2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole has potent anticancer effects comparable to established chemotherapeutic agents like doxorubicin.

The compound's mechanism of action appears to involve the inhibition of specific cellular pathways critical for cancer cell proliferation. The presence of electron-donating groups in its structure enhances its activity by stabilizing the interaction with target enzymes or receptors.

Receptor Interactions

Research indicates that the compound may interact with various receptors involved in neurotransmission and cancer biology. For example:

- Serotonin Receptors : Potential modulation of serotonin pathways suggests implications in mood regulation and anxiety.

- Dopamine Receptors : Interaction with dopaminergic pathways could link this compound to neuropharmacological effects.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the piperidine and benzothiazole portions significantly impact biological activity. Key observations include:

- Electron-Drawing vs. Electron-Donating Groups : Introducing electron-donating groups enhances activity, while electron-withdrawing groups diminish it.

- Aliphatic vs. Aromatic Substituents : Aromatic substitutions tend to stabilize the active conformation of the molecule leading to increased potency.

Case Studies

Several case studies have investigated the efficacy of this compound in preclinical models:

- In Vivo Efficacy : In animal models of cancer, administration of the compound resulted in reduced tumor growth rates compared to control groups.

- Combination Therapies : Studies suggest enhanced efficacy when combined with other chemotherapeutic agents, indicating potential for multi-modal treatment strategies.

Q & A

Q. What are the established synthetic pathways for 2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole and its derivatives?

The synthesis typically involves multi-step reactions, such as coupling benzo[d]thiazole precursors with tetrahydrothieno or piperidine derivatives under controlled conditions (e.g., ethanol or dimethylformamide as solvents, specific temperature/pressure). Key steps include cyclization to form the benzothiazole core and subsequent functionalization of the piperidine moiety. Characterization via IR, -NMR, and mass spectrometry is critical for verifying purity and structure .

Q. How is the structural integrity of this compound validated in experimental settings?

Structural validation relies on spectroscopic methods:

- IR spectroscopy identifies functional groups (e.g., C=N stretch in benzothiazole at ~1600 cm).

- -NMR confirms proton environments (e.g., piperidine methylene protons at δ 1.5–2.5 ppm).

- Mass spectrometry provides molecular ion peaks and fragmentation patterns aligned with theoretical calculations .

Q. What in vitro and in vivo models are used to screen its biological activity?

- Antimicrobial : Agar dilution assays against Staphylococcus aureus and Candida tropicalis (MIC values reported for halogen-substituted derivatives) .

- Antidiabetic : Alloxan-induced diabetic rat models to assess hypoglycemic activity (e.g., dose-dependent glucose reduction at 350 mg/kg) .

- Antiviral : Inhibition of viral entry assays for filoviruses (e.g., Ebola pseudotyped particles) .

Advanced Research Questions

Q. How do substituent modifications influence the compound’s biological activity and selectivity?

Substituents at the benzothiazole 4,5-positions (e.g., Cl, Br, NO) enhance antibacterial potency by increasing hydrophobicity and membrane penetration. For example, 4,5-dichloro derivatives show 2–4-fold higher activity against Salmonella typhimurium compared to unsubstituted analogs. However, bulky groups (e.g., isopropoxy) may reduce bioavailability due to steric hindrance .

Q. What computational strategies are employed to predict its pharmacodynamic properties?

- Group-based QSAR (GQSAR) : Identifies critical hydrophobic fragments (e.g., piperidine-methyl groups) that correlate with anticancer activity (R > 0.85 in regression models) .

- Density Functional Theory (DFT) : Calculates frontier orbital energies (HOMO-LUMO gaps) to predict reactivity and binding to targets like 17β-HSD1 (e.g., cation-π interactions with Arg258 improve inhibitor potency) .

Q. How can researchers resolve contradictions in activity data across studies?

Discrepancies often arise from assay variability (e.g., bacterial strain differences) or substituent positional effects. Meta-analyses using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and systematic substituent scanning (e.g., para vs. meta halogen placement) are recommended .

Q. What methodologies optimize pharmacokinetic profiles for in vivo applications?

- Prodrug design : Esterification of hydroxyl groups to enhance oral absorption.

- Nanocarrier systems : Liposomal encapsulation improves blood-brain barrier penetration for neuroprotective applications.

- Metabolic stability assays : Liver microsome studies identify vulnerable sites for deuteration or fluorination to reduce CYP450-mediated degradation .

Q. How are target-specific mechanisms elucidated for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.